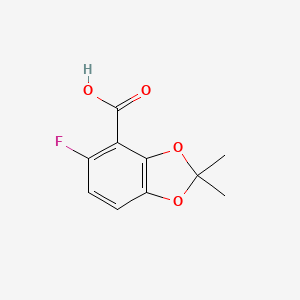![molecular formula C9H5BrClN3 B8637749 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B8637749.png)
2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile is a heterocyclic compound that features a pyrrolopyridine core substituted with bromine, chlorine, and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions, such as the use of solvents like dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3), are often employed to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolopyridine core.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers .
Wirkmechanismus
The mechanism of action of 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
- 4-Bromo-7-methoxy-6-azaindole
- 4-Hydroxy-5-azaindole
- 4-Methoxy-5-azaindole
Uniqueness
Compared to similar compounds, 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile stands out due to the presence of the acetonitrile group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it particularly valuable in the synthesis of complex molecules and the development of new materials.
Eigenschaften
Molekularformel |
C9H5BrClN3 |
|---|---|
Molekulargewicht |
270.51 g/mol |
IUPAC-Name |
2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrClN3/c10-6-4-14-9(11)8-7(6)5(1-2-12)3-13-8/h3-4,13H,1H2 |
InChI-Schlüssel |
KHWMDCORWZAVCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(N1)C(=NC=C2Br)Cl)CC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(4S)-3-oxo-2,3,4,5-tetrahydro-1H-2-benzazepin-4-yl]carbamate](/img/structure/B8637675.png)
![2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid](/img/structure/B8637682.png)

![Methyl 3-{[4-(methylsulfanyl)phenyl]methyl}pyridine-4-carboxylate](/img/structure/B8637700.png)








